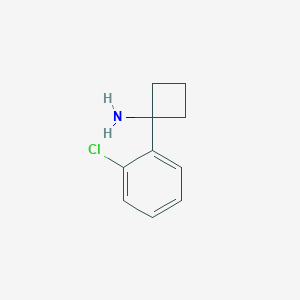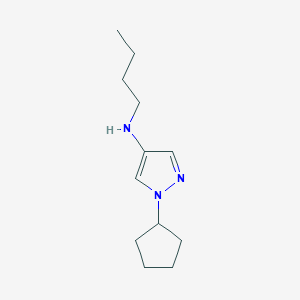
2-(Boc-amino)-1-(1-azepanyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Boc-amino)-1-(1-azepanyl)ethanone is a synthetic organic compound that features a Boc-protected amino group and an azepane ring. The Boc group, or tert-butoxycarbonyl, is commonly used in organic synthesis to protect amines from unwanted reactions. The azepane ring is a seven-membered nitrogen-containing heterocycle, which is often found in various pharmaceutical compounds due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-1-(1-azepanyl)ethanone typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Azepane Ring: The azepane ring can be formed through cyclization reactions involving appropriate precursors.
Coupling Reaction: The protected amino group is then coupled with an appropriate acylating agent to form the ethanone derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Boc-amino)-1-(1-azepanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Boc-amino)-1-(1-azepanyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Boc-amino)-1-(1-piperidinyl)ethanone: Similar structure with a piperidine ring instead of an azepane ring.
2-(Boc-amino)-1-(1-morpholinyl)ethanone: Contains a morpholine ring.
2-(Boc-amino)-1-(1-pyrrolidinyl)ethanone: Features a pyrrolidine ring.
Uniqueness
2-(Boc-amino)-1-(1-azepanyl)ethanone is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. The seven-membered ring can influence the compound’s reactivity, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C13H24N2O3 |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(azepan-1-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)14-10-11(16)15-8-6-4-5-7-9-15/h4-10H2,1-3H3,(H,14,17) |
Clave InChI |
ZGIACHHXIAFWQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=O)N1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11730130.png)

![Ethyl 2-{[2-cyano-2-(4-fluorophenyl)eth-1-en-1-yl]amino}acetate](/img/structure/B11730138.png)
![3-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11730139.png)
![hexyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730147.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine](/img/structure/B11730155.png)
![ethyl (1R,2R)-2-[(1-phenylethyl)amino]cyclopentane-1-carboxylate](/img/structure/B11730162.png)
![1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11730164.png)
![(2-methylpropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730169.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730175.png)

![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730197.png)
![1,5-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11730198.png)
